Validated LC-MS/MS Assay: Comparable Quantification Performance for 7-Hydroxy Prochlorperazine Relative to Parent Drug and Other Metabolites
A validated LC-MS/MS method for the simultaneous quantification of prochlorperazine (PCZ) and its major metabolites, including 7-hydroxyprochlorperazine (PCZOH), demonstrated equivalent analytical sensitivity for this metabolite compared to the parent drug [1]. This establishes its suitability for use as a reference standard in a validated bioanalytical method.
| Evidence Dimension | Lower Limit of Quantification (LLOQ) in Human Plasma |
|---|---|
| Target Compound Data | 0.01 µg/L (10 ng/L) |
| Comparator Or Baseline | Prochlorperazine (parent drug): 0.01 µg/L (10 ng/L); N-desmethylprochlorperazine (NDPCZ): 0.01 µg/L (10 ng/L) |
| Quantified Difference | Equivalent (no significant difference) |
| Conditions | Human plasma analyzed by isocratic LC-MS/MS; calibration range 0.01–40 µg/L |
Why This Matters
This demonstrates that the 7-Hydroxy Prochlorperazine reference standard can be used to develop and validate an assay with sensitivity equal to that of the parent drug, meeting stringent bioanalytical requirements for metabolite monitoring.
- [1] Yan, M., Li, H., Xu, M., et al. (2012). Simultaneous determination of prochlorperazine and its metabolites in human plasma using isocratic liquid chromatography tandem mass spectrometry. Biomedical Chromatography, 26(6), 725-731. View Source
